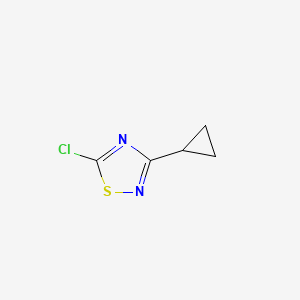
5-Chloro-3-cyclopropyl-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-cyclopropyl-1,2,4-thiadiazole (5-C3CT) is an organosulfur compound with a unique structure and a wide range of applications in the scientific community. It is a heterocyclic compound containing a five-membered ring with one sulfur atom and two nitrogen atoms. 5-C3CT is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the research and development of new materials and as a catalyst in chemical reactions.
Scientific Research Applications
Antimicrobial and Antifungal Properties
5-Chloro-3-cyclopropyl-1,2,4-thiadiazole derivatives have shown potential in antimicrobial and antifungal applications. Kumar and Panwar (2015) synthesized compounds from cyclopropane dicarboxylic acid with thiadiazole moieties, finding that some compounds exhibited significant antimicrobial and antifungal activities (Kumar & Panwar, 2015). Similarly, Zhai et al. (2016) reported the synthesis of a compound with good antifungal activity, highlighting its potential in combating fungal infections (Zhai et al., 2016).
Anticancer Evaluation
Several studies have evaluated the anticancer properties of thiadiazole derivatives. Noolvi et al. (2011) synthesized novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives, with one compound showing selectivity toward leukemic cancer cell lines (Noolvi et al., 2011). Proshin et al. (2019) also synthesized a series of 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles and found some compounds with selective toxicity to cancer cells (Proshin et al., 2019).
Corrosion Inhibition
In the field of materials science, thiadiazoles have been investigated for their corrosion inhibition properties. Bentiss et al. (2007) studied 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel, finding significant inhibition effects (Bentiss et al., 2007).
Anti-inflammatory and Analgesic Applications
Research has also shown the potential of thiadiazole derivatives in anti-inflammatory and analgesic applications. A study by Kumar and Panwar (2015) identified compounds with potent anti-inflammatory and analgesic activities (Kumar & Panwar, 2015).
Antimalarial Agents
Faslager et al. (1973) synthesized derivatives of this compound with significant antimalarial activity, showing promise in the treatment of malaria (Faslager et al., 1973).
properties
IUPAC Name |
5-chloro-3-cyclopropyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUPMSWOBPCNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602205 | |
| Record name | 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122684-54-2 | |
| Record name | 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Piperidin-1-yl)benzo[d]thiazole](/img/structure/B1629248.png)




![(3H-Imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B1629259.png)






